molecular formula C13H19NO3 B4672565 (2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

(2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B4672565
M. Wt: 237.29 g/mol
InChI Key: NMBNFAXZHORCKQ-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a furan ring substituted with dimethyl groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone typically involves the reaction of 2,5-dimethylfuran with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its structural features enable it to interact with specific biological targets, providing insights into molecular mechanisms and pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its unique properties may allow for the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The furan and morpholine rings can engage in various binding interactions with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler compound with a furan ring substituted with two methyl groups.

    2,6-Dimethylmorpholine: A morpholine derivative with two methyl groups on the ring.

Uniqueness

(2,5-Dimethylfuran-3-yl)(2,6-dimethylmorpholin-4-yl)methanone is unique due to the combination of the furan and morpholine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from simpler analogs.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-5-12(11(4)17-8)13(15)14-6-9(2)16-10(3)7-14/h5,9-10H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNFAXZHORCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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